2-(Iodomethyl)-1,4-dioxane
Overview
Description
2-(Iodomethyl)-1,4-dioxane is an organic compound characterized by the presence of an iodomethyl group attached to a 1,4-dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Iodomethyl)-1,4-dioxane typically involves the iodination of 1,4-dioxane derivatives. One common method includes the reaction of 1,4-dioxane with iodomethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete iodination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on minimizing by-products and ensuring the scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 2-(Iodomethyl)-1,4-dioxane undergoes various chemical reactions, including:
Oxidation: The iodomethyl group can be oxidized to form aldehydes or ketones using oxidizing agents such as sodium periodate or manganese dioxide.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The compound can be reduced to form the corresponding methyl derivative using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Sodium periodate, manganese dioxide, and periodic acid in vanadium pentoxide.
Substitution: Nucleophiles such as amines, thiols, and azides.
Reduction: Lithium aluminum hydride and other hydride donors.
Major Products Formed:
Oxidation: Aldehydes and ketones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Methyl derivatives of 1,4-dioxane.
Scientific Research Applications
2-(Iodomethyl)-1,4-dioxane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the modification of biomolecules, aiding in the study of biological pathways and mechanisms.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Iodomethyl)-1,4-dioxane involves its reactivity towards nucleophiles and oxidizing agents. The iodomethyl group is a key functional group that undergoes various transformations, enabling the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
- 2-(Bromomethyl)-1,4-dioxane
- 2-(Chloromethyl)-1,4-dioxane
- 2-(Fluoromethyl)-1,4-dioxane
Comparison: 2-(Iodomethyl)-1,4-dioxane is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine, chlorine, and fluorine analogs. The iodine atom is larger and more polarizable, making the compound more reactive in substitution reactions. This increased reactivity can be advantageous in certain synthetic applications where rapid and efficient transformations are desired.
Properties
IUPAC Name |
2-(iodomethyl)-1,4-dioxane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9IO2/c6-3-5-4-7-1-2-8-5/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQGIZUTLRNTBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376693 | |
Record name | 2-(iodomethyl)-1,4-dioxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64179-17-5 | |
Record name | 2-(iodomethyl)-1,4-dioxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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